(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate
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Overview
Description
The compound (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[74002,704,6]trideca-1(9),12-dien-8-yl)methyl carbamate is a complex organic molecule known for its significant role in various scientific and industrial applicationsThis compound is characterized by its intricate tetracyclic structure, which includes multiple functional groups such as hydroxyl, methoxy, methyl, and carbamate groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate involves several steps, starting from the basic building blocks of the Mitomycin structure. The process typically includes:
Formation of the Tetracyclic Core: This involves cyclization reactions to form the tetracyclic structure.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and methyl groups through specific reagents and conditions.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include modified tetracyclic structures with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment due to its structural similarity to Mitomycin.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate involves its interaction with DNA. It forms cross-links between DNA strands, inhibiting DNA replication and transcription, which ultimately leads to cell death. This mechanism is similar to that of Mitomycin, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Mitomycin: The parent compound, known for its anticancer properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another complex organic compound with different applications.
Uniqueness
The uniqueness of (13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate lies in its specific functional groups and tetracyclic structure, which confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYZYLKGCNBEMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990613 |
Source
|
Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7041-61-4 |
Source
|
Record name | Antibiotic T 9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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